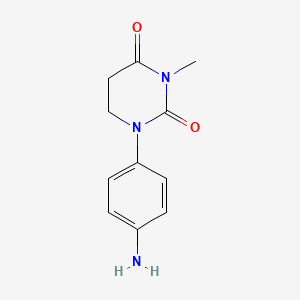![molecular formula C7H14N4O2 B13947884 Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-: is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired derivative and its intended application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and halides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: Piperazine derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry . Biology: These compounds have shown potential as enzyme inhibitors and receptor antagonists . Medicine: Piperazine derivatives are used in the development of pharmaceuticals, including antipsychotics, antihistamines, and antihelmintics . Industry: In the industrial sector, piperazine derivatives are used as corrosion inhibitors, plasticizers, and in the synthesis of polymers .
Mechanism of Action
The mechanism of action of piperazine derivatives varies depending on their specific application. In pharmaceuticals, they may act as enzyme inhibitors or receptor antagonists, modulating biological pathways to exert their effects . For example, some piperazine derivatives act as GABA receptor agonists, leading to the paralysis of parasitic worms .
Comparison with Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, used in the synthesis of pharmaceuticals and agrochemicals.
Morpholine: A six-membered ring with one nitrogen and one oxygen atom, used as a solvent and in the synthesis of rubber chemicals.
Pyrrolidine: A five-membered ring with one nitrogen atom, used in the synthesis of pharmaceuticals and as a chiral building block.
Uniqueness: Piperazine derivatives are unique due to their two nitrogen atoms in the ring, which provide additional sites for functionalization and interaction with biological targets. This makes them versatile and valuable in various applications compared to other similar compounds .
Properties
Molecular Formula |
C7H14N4O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(NE)-N-[(2Z)-2-hydroxyimino-1-(4-methylpiperazin-1-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H14N4O2/c1-10-2-4-11(5-3-10)7(9-13)6-8-12/h6,12-13H,2-5H2,1H3/b8-6-,9-7+ |
InChI Key |
QLEMOTCYLGXNGC-MKKAVFGOSA-N |
Isomeric SMILES |
CN1CCN(CC1)/C(=N/O)/C=N\O |
Canonical SMILES |
CN1CCN(CC1)C(=NO)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



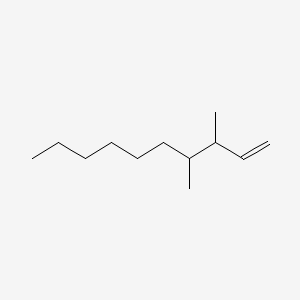
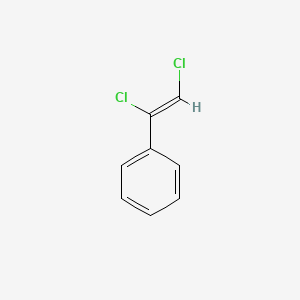
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
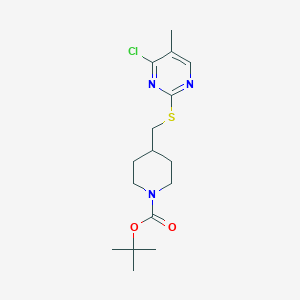

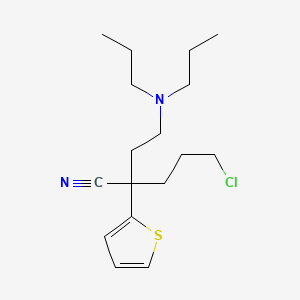
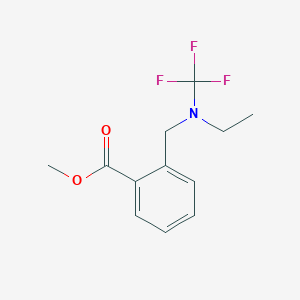

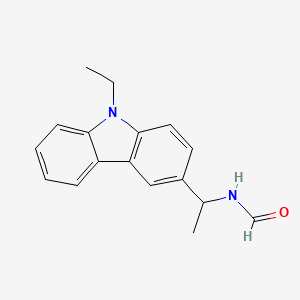
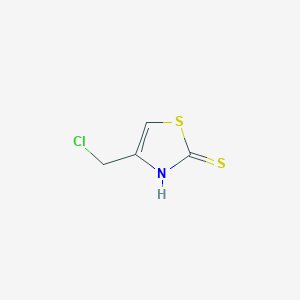
![9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13947881.png)
